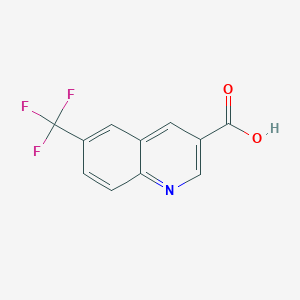

6-(Trifluoromethyl)quinoline-3-carboxylic acid

CAS No.: 71082-45-6

Cat. No.: VC2633332

Molecular Formula: C11H6F3NO2

Molecular Weight: 241.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71082-45-6 |

|---|---|

| Molecular Formula | C11H6F3NO2 |

| Molecular Weight | 241.17 g/mol |

| IUPAC Name | 6-(trifluoromethyl)quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H6F3NO2/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-5H,(H,16,17) |

| Standard InChI Key | VXSPVHGBXKWWCX-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC=C(C=C2C=C1C(F)(F)F)C(=O)O |

| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1C(F)(F)F)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Features

6-(Trifluoromethyl)quinoline-3-carboxylic acid belongs to the class of heterocyclic aromatic compounds containing a quinoline backbone. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a bicyclic structure with nitrogen at position 1. The compound is characterized by two key functional groups: a trifluoromethyl (-CF₃) substituent at position 6 and a carboxylic acid (-COOH) group at position 3. This arrangement of functional groups distinguishes it from related compounds such as 3-(trifluoromethyl)quinoline-6-carboxylic acid, where the positions of the substituents are reversed.

The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties. The highly electronegative fluorine atoms create a strong electron-withdrawing effect that impacts the electron distribution across the quinoline ring system. This electronic influence affects the compound's reactivity, acidity of the carboxylic group, and binding interactions with potential biological targets.

Physical and Chemical Properties

Based on structural analysis and comparison with similar quinoline derivatives, 6-(Trifluoromethyl)quinoline-3-carboxylic acid likely exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆F₃NO₂ |

| Molecular Weight | Approximately 241.17 g/mol |

| Physical Appearance | Crystalline solid, likely off-white to pale yellow |

| Melting Point | Estimated 215-235°C |

| Solubility | Limited water solubility; better solubility in organic solvents (DMSO, DMF) |

| Partition Coefficient (LogP) | Approximately 2.3-3.0 (enhanced by trifluoromethyl group) |

| pKa | Approximately 3.8-4.5 (carboxylic acid group) |

The trifluoromethyl group significantly enhances the lipophilicity of the compound, which can improve membrane permeability - an important consideration for potential drug development. The carboxylic acid functional group provides a site for hydrogen bonding and can participate in salt formation, which can be leveraged to modify solubility properties for different applications.

Spectroscopic Characteristics

The spectroscopic profile of 6-(Trifluoromethyl)quinoline-3-carboxylic acid includes several characteristic features:

Infrared Spectroscopy (IR): Strong absorption bands for the carboxylic acid C=O stretching vibration around 1700 cm⁻¹, O-H stretching in the 3000-3500 cm⁻¹ region, and C-F stretching vibrations in the 1100-1300 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR): In ¹H-NMR, distinctive resonance signals for the aromatic protons of the quinoline ring system, with characteristic coupling patterns. The ¹⁹F-NMR would show a single peak for the trifluoromethyl group, typically around -60 ppm.

Mass Spectrometry: A molecular ion peak at m/z 241, with fragmentation patterns typical of quinoline carboxylic acids, including loss of CO₂ and cleavage of the trifluoromethyl group.

Synthesis Methods

Common Synthetic Approaches

The synthesis of 6-(Trifluoromethyl)quinoline-3-carboxylic acid can be achieved through several strategic approaches, drawing parallels from the synthetic routes employed for related quinoline derivatives:

-

Direct Functionalization of Quinoline: Starting with appropriately substituted quinoline derivatives and introducing the trifluoromethyl and carboxylic acid moieties at the desired positions.

-

Ring Construction Approach: Building the quinoline core from simpler precursors that already contain the trifluoromethyl group, followed by introduction of the carboxylic acid functionality.

-

Functional Group Interconversion: Beginning with quinoline derivatives containing different functional groups at positions 3 and 6, and converting them to the desired trifluoromethyl and carboxylic acid groups.

Detailed Synthetic Routes

A typical multi-step synthesis might proceed as follows:

-

Preparation of Starting Materials: Beginning with a trifluoromethylated aniline derivative to establish the trifluoromethyl group at what will become position 6 of the quinoline ring.

-

Quinoline Ring Formation: Employing classical quinoline synthesis methods such as the Skraup reaction, Conrad-Limpach synthesis, or Doebner-von Miller reaction to construct the heterocyclic core.

-

Introduction of Carboxylic Acid Functionality: This can be achieved through oxidation of a methyl group at position 3, carbonylation reactions, or through functional group interconversion from an ester or nitrile precursor.

-

Purification and Characterization: The final product is typically isolated through recrystallization or column chromatography, followed by comprehensive characterization using spectroscopic techniques.

Alternative Synthetic Strategies

Recent advancements in synthetic methodologies offer additional routes to access 6-(Trifluoromethyl)quinoline-3-carboxylic acid:

-

Palladium-Catalyzed Cross-Coupling: Utilizing palladium-catalyzed reactions to introduce the trifluoromethyl group at position 6 of appropriately functionalized quinoline-3-carboxylic acid derivatives.

-

Direct C-H Functionalization: Employing transition metal-catalyzed C-H activation to selectively introduce functional groups at specific positions of the quinoline ring.

-

Flow Chemistry Approaches: Implementing continuous flow processes to enhance reaction efficiency, yield, and scalability for industrial production.

Chemical Reactivity

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality at position 3 serves as a versatile handle for chemical modifications, displaying characteristic reactivity patterns:

-

Esterification: Reaction with alcohols in the presence of acid catalysts or coupling reagents to form corresponding esters, as exemplified by the ethyl ester derivative 4-chloro-6-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester .

-

Amide Formation: Reaction with amines to yield amides, which is particularly valuable for generating compound libraries for structure-activity relationship studies in drug discovery.

-

Reduction: The carboxylic acid can be reduced to primary alcohols, aldehydes, or methyl groups depending on the reducing agent employed.

-

Decarboxylation: Under specific conditions, the carboxylic acid group can undergo decarboxylation, especially when activated by adjacent electron-withdrawing groups.

Reactivity of the Quinoline Core

The quinoline heterocycle demonstrates distinct reactivity patterns that can be exploited for further functionalization:

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution, though the reactivity is moderated by the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups.

-

Nucleophilic Aromatic Substitution: Positions activated by the nitrogen atom or electron-withdrawing groups can undergo nucleophilic substitution, as observed in related compounds like 4-chloro-6-trifluoromethyl-quinoline-3-carboxylic acid ethyl ester .

-

N-Oxidation and N-Alkylation: The nitrogen atom of the quinoline ring can be oxidized to form N-oxides or alkylated to form quaternary ammonium salts.

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of 6-(Trifluoromethyl)quinoline-3-carboxylic acid is influenced by its structural elements:

-

Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, potentially improving biological activity and pharmacokinetic properties.

-

Carboxylic Acid Group: Provides a site for hydrogen bonding interactions with biological targets and serves as a point for derivatization to optimize activity.

-

Quinoline Scaffold: The heterocyclic core enables interactions with various biological targets, including DNA, enzymes, and receptors.

Applications in Medicinal Chemistry

6-(Trifluoromethyl)quinoline-3-carboxylic acid has several potential applications in medicinal chemistry:

-

Lead Compound: Can serve as a starting point for the development of new therapeutic agents through structural modification and optimization.

-

Building Block: Functions as a valuable intermediate in the synthesis of more complex bioactive molecules.

-

Pharmacophore Component: The structural features may contribute to specific pharmacological activities when incorporated into larger molecular frameworks.

Applications in Material Science and Analytical Chemistry

Beyond medicinal applications, the compound may find use in:

-

Fluorescent Probes: The quinoline core with the trifluoromethyl substituent can exhibit fluorescent properties, enabling applications in biological imaging and sensing .

-

Metal Complexation: The carboxylic acid group and nitrogen atom can coordinate with metal ions, forming complexes with potential applications in catalysis and material science .

-

Analytical Reagents: May serve as a reagent for the detection and quantification of metal ions or other analytes in analytical chemistry .

Current Research and Future Directions

Recent Advances

Current research involving trifluoromethylated quinoline derivatives includes:

-

Synthetic Methodology Development: Exploration of more efficient and sustainable synthetic routes to access trifluoromethylated quinolines with various substitution patterns.

-

Biological Activity Screening: Comprehensive evaluation of biological activities against various targets to identify promising therapeutic applications.

-

Structure-Activity Relationship Studies: Systematic investigation of the influence of substituent position and nature on biological activity and physicochemical properties.

Future Research Directions

Promising avenues for future research include:

-

Targeted Drug Design: Development of 6-(Trifluoromethyl)quinoline-3-carboxylic acid derivatives tailored to specific biological targets based on computational modeling and structure-based design.

-

Combination Therapy Approaches: Investigation of synergistic effects when used in combination with established therapeutic agents.

-

Advanced Materials Applications: Exploration of applications in materials science, including organic electronics, sensors, and functional materials .

-

Green Chemistry Approaches: Development of more environmentally friendly synthetic methods and applications that leverage the unique properties of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume